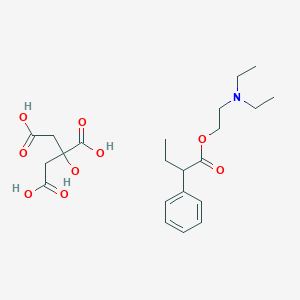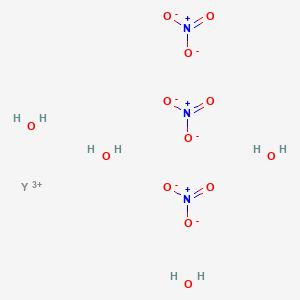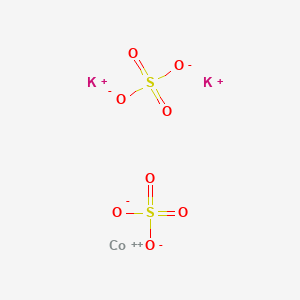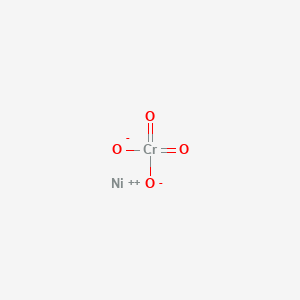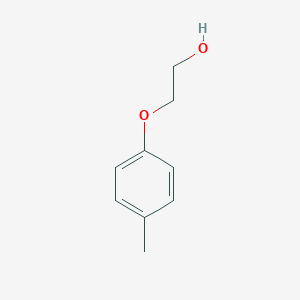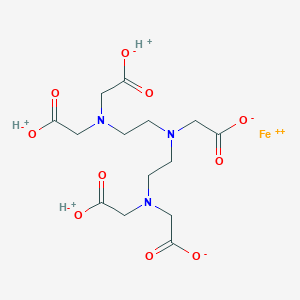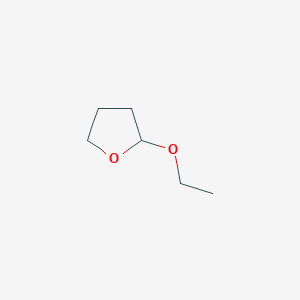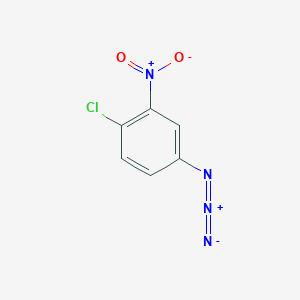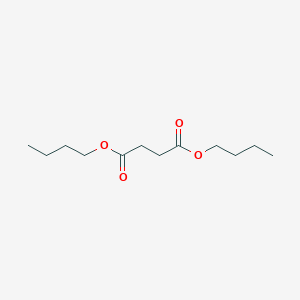
Dibutylsuccinat
Übersicht
Beschreibung
Dibutylsuccinate is an organic compound belonging to the class of fatty acid esters. Its chemical formula is C₁₂H₂₂O₄ and it has a molecular weight of 230.30 g/mol . This compound is known for its applications in various fields, including as an industrial plasticizer, insect repellent, and intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Dibutylsuccinat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht gut dokumentiert. Als Fettsäureester ist es wahrscheinlich, dass es mit Lipidmembranen und Proteinen interagiert. Seine Insektenabwehrmitteleigenschaften lassen vermuten, dass es die Sinnesmechanismen von Insekten stören kann .
Wirkmechanismus
Target of Action
Dibutyl succinate is a compound that has been used as an insect repellent .
Mode of Action
It is known to act as an insect repellent , and there is some evidence that it can cause mortality in nymphs of the green peach aphid and inhibit the growth of fungal plant pathogens .
Result of Action
It has been suggested that dibutyl succinate can increase the equilibrium swelling ratio of composite superabsorbents based on carboxymethyl cellulose sodium salt . This effect is due to its selective interaction with intramolecular H-bond-forming links, which increases the flexibility of the polymeric network and the availability of sorption sites for water molecules .
Action Environment
It is known that dibutyl succinate can be used as an efficient plasticizer enhancing water sorption properties of composite superabsorbents based on carboxymethyl cellulose sodium salt .
Biochemische Analyse
Biochemical Properties
Succinate, a related compound, is known to play a key role in the citric acid cycle, a fundamental pathway in cellular metabolism
Cellular Effects
Succinate has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that dibutyl succinate could have similar effects, but this remains to be confirmed.
Temporal Effects in Laboratory Settings
One study found that adding dibutyl succinate to composite superabsorbents increased their equilibrium swelling ratio, suggesting that it may have some effect on material properties over time .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of dibutyl succinate in animal models. Related compounds such as dibutyl phthalate have been studied, and it was found that exposure to this compound had negative effects on reproductive health .
Metabolic Pathways
Succinate is a key intermediate in the citric acid cycle, one of the most fundamental metabolic pathways in cells . It’s possible that dibutyl succinate could be involved in similar pathways, but this remains to be confirmed.
Transport and Distribution
One study found that succinate uptake is elevated in macrophages, suggesting that similar mechanisms could potentially apply to dibutyl succinate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dibutylsuccinat kann durch Veresterung von Bernsteinsäure mit Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Veresterungskatalysators. Das molare Verhältnis von Bernsteinsäure zu Butanol wird bei 1:(2-6) gehalten. Die Reaktion wird in einem Reaktionskessel durchgeführt, und das Produkt wird anschließend zur Reinigung in einen Rektifikationskolonnen geschickt .
Industrielle Produktionsverfahren
In industriellen Umgebungen erfolgt die Herstellung von this compound in kontinuierlichen Verfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung eines katalytischen Rektifikationskolonne, wobei der Innendruck zwischen 120-180°C gehalten wird und die Temperatur an der Spitze des Kolonne zwischen 90-120°C liegt. Das Butanol wird in den Stripping-Abschnitt des katalytischen Rektifikationskolonne eingeleitet, und das this compound wird am Boden gesammelt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dibutylsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Veresterung: Die Bildung von this compound selbst ist eine Veresterungsreaktion.
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen zu Bernsteinsäure und Butanol hydrolysiert werden.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen
Veresterung: Bernsteinsäure, Butanol und ein Veresterungskatalysator.
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Hauptprodukte, die gebildet werden
Veresterung: this compound.
Hydrolyse: Bernsteinsäure und Butanol.
Vergleich Mit ähnlichen Verbindungen
Dibutylsuccinat kann mit anderen Fettsäureestern wie diesen verglichen werden:
Diethylsuccinat: Ähnlich in der Struktur, aber mit Ethylgruppen anstelle von Butylgruppen.
Dimethylsuccinat: Enthält Methylgruppen anstelle von Butylgruppen.
Diisobutylsuccinat: Enthält Isobutylgruppen anstelle von Butylgruppen.
Diese Verbindungen haben ähnliche chemische Eigenschaften, unterscheiden sich aber in ihren physikalischen Eigenschaften und spezifischen Anwendungen .
Eigenschaften
IUPAC Name |
dibutyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIBTJKHLUKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021998 | |
| Record name | Dibutyl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Dibutyl succinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
274.5 °C | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
275 °F (Open Cup) | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified. | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9768 @ 20 °C/4 °C | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
141-03-7 | |
| Record name | Dibutyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutylsuccinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUTYL SUCCINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q050512U41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-29.0 °C | |
| Record name | DIBUTYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

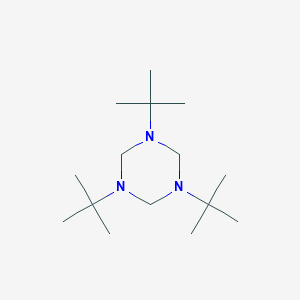
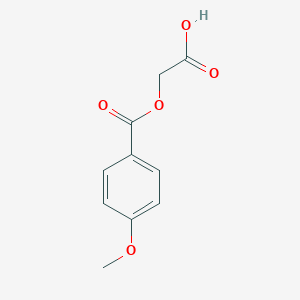
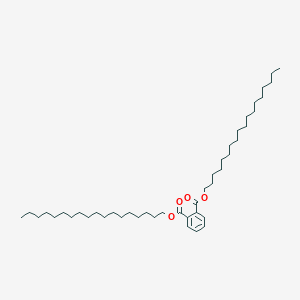
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)

